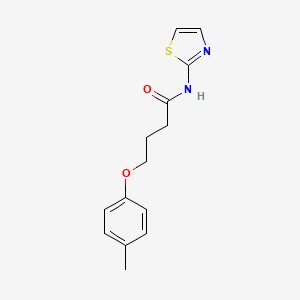

4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This designation stems from its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. The aromatic nature of the thiazole ring, coupled with its capacity for hydrogen bonding and other non-covalent interactions, makes it a versatile component in drug design. jetir.org

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in therapeutic applications. wisdomlib.org These activities include:

Antimicrobial: The thiazole nucleus is a core component of some antibacterial drugs. sysrevpharm.orgpharmaguideline.com

Anticancer: Numerous thiazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines. jetir.orgwisdomlib.org

Anti-inflammatory: Certain thiazole derivatives exhibit significant anti-inflammatory properties. sysrevpharm.orgfrontiersin.org

Antiviral: The thiazole scaffold is found in antiviral agents, such as the HIV protease inhibitor Ritonavir. sysrevpharm.org

Antifungal: Compounds incorporating the thiazole ring have been developed as effective antifungal agents. sysrevpharm.orgevitachem.com

The following table provides examples of thiazole derivatives and their primary medicinal applications:

| Compound | Therapeutic Class | Primary Application |

| Sulfathiazole | Antibiotic | Treatment of bacterial infections bohrium.comjetir.org |

| Ritonavir | Antiviral | Treatment of HIV/AIDS bohrium.comsysrevpharm.org |

| Abafungin | Antifungal | Treatment of fungal infections jetir.org |

| Meloxicam | Anti-inflammatory | Management of pain and inflammation frontiersin.org |

| Tiazofurin | Antineoplastic | Treatment of certain types of cancer jetir.org |

Overview of Butanamide Scaffolds in Biological Applications

The butanamide (or butyramide) moiety is a four-carbon amide that can serve as a flexible linker or a pharmacophoric element in drug molecules. drugbank.com While not as extensively lauded as the thiazole ring, the butanamide scaffold is a recurring feature in a variety of biologically active compounds. Its flexibility allows for optimal positioning of other functional groups to interact with target receptors or enzymes.

The incorporation of a butanamide linker can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. The amide bond itself is a key structural feature in many biological molecules and can participate in hydrogen bonding with biological targets.

Rationale for Investigating 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and Related Analogues

The investigation of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is predicated on the principles of rational drug design, which involve the strategic combination of well-established pharmacophores to create novel molecules with potentially enhanced or unique biological activities. The rationale for its synthesis and study can be broken down as follows:

Thiazole Core: The inclusion of the 2-aminothiazole (B372263) group is a deliberate choice to leverage the proven and diverse biological activities associated with this scaffold. nih.gov

Butanamide Linker: The four-carbon butanamide chain provides a flexible spacer between the thiazole ring and the phenoxy group. This linker can allow for optimal orientation of the terminal aromatic ring to fit into a binding pocket of a biological target.

4-Methylphenoxy Group: The terminal phenoxy group, substituted with a methyl group at the para position, introduces a lipophilic region to the molecule. This can influence its ability to cross cell membranes and may contribute to binding affinity through hydrophobic interactions. The specific substitution pattern can also modulate the electronic properties of the ring system.

The synthesis of analogues of this compound would likely involve modifications to each of these three components. For instance, altering the substitution on the phenoxy ring, changing the length of the amide linker, or modifying the thiazole ring could all lead to derivatives with different biological profiles. This systematic approach allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compound for a specific therapeutic target.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11-4-6-12(7-5-11)18-9-2-3-13(17)16-14-15-8-10-19-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRDHGMVXLIBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Established Synthetic Pathways for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and Analogues

The construction of the target molecule and its analogues can be approached through several well-established synthetic routes. These methodologies generally involve the synthesis of a 2-aminothiazole (B372263) core, followed by its acylation with a suitable carboxylic acid derivative.

Multistep Synthesis Sequences

A common and versatile approach to the synthesis of N-acylated 2-aminothiazoles is a multistep sequence. This typically begins with the Hantzsch thiazole (B1198619) synthesis, a fundamental method for constructing the thiazole ring. clockss.orgresearchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. clockss.org For the synthesis of analogues of the target compound, this allows for the introduction of various substituents onto the thiazole ring.

The subsequent and crucial step is the formation of the amide bond. This is achieved through the N-acylation of the synthesized 2-aminothiazole. nih.gov In the context of synthesizing 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, this would involve the reaction of 2-aminothiazole with 4-(4-methylphenoxy)butanoic acid or a more reactive derivative, such as its acid chloride. The use of coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can also facilitate this amide bond formation. ijcce.ac.ir

A general multistep synthetic scheme is outlined below:

Step 1: Synthesis of the 2-Aminothiazole Core An α-haloketone is reacted with thiourea to yield the 2-aminothiazole ring.

Step 2: Synthesis of the Side Chain 4-(4-methylphenoxy)butanoic acid is prepared, often from 4-methylphenol and a suitable four-carbon synthon. This acid can then be converted to its more reactive acid chloride using reagents like thionyl chloride.

Step 3: N-Acylation The 2-aminothiazole is reacted with the 4-(4-methylphenoxy)butanoyl chloride in the presence of a base to yield the final product, 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide.

One-Pot Reaction Strategies for Thiazole Compounds

To improve reaction efficiency, reduce waste, and save time, one-pot syntheses for 2-aminothiazole derivatives have been developed. tandfonline.com These methods avoid the isolation and purification of intermediate compounds. tandfonline.com For instance, the α-bromination of a ketone followed by condensation with thiourea can be performed in a single reaction vessel. tandfonline.com Various catalysts and reaction media have been explored for these one-pot procedures, including lactic acid and montmorillonite-K10. tandfonline.comresearchgate.net

An example of a one-pot synthesis for a 2-aminothiazole derivative is the reaction of an aromatic methyl ketone with thiourea in the presence of copper(II) bromide, which facilitates an in-situ α-bromination/cyclization process. clockss.org Such strategies can be adapted to produce a variety of substituted 2-aminothiazoles, which can then be acylated to produce a library of butanamide analogues.

| Starting Ketone | Reagents | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aralkyl ketones | N-bromosuccinimide, Thiourea | Lactic Acid | 10-15 min | Good to Excellent | tandfonline.com |

| Aromatic methyl ketones | Thiourea, Copper(II) bromide | Not specified | Not specified | Good (68-88%) | clockss.org |

| Methylcarbonyl compounds | Thiourea, Iodine | Montmorillonite-K10/DMSO | Not specified | Not specified | researchgate.net |

N-Acylation Reactions in Butanamide Synthesis

The final key step in the synthesis of the target compound is the formation of the butanamide linkage via N-acylation. The reactivity of the 2-amino group on the thiazole ring can be influenced by the substituents on the ring. Generally, 2-aminothiazoles can be readily acylated using various acylating agents.

Common methods for N-acylation include:

Reaction with Acyl Chlorides: This is a highly efficient method where the 2-aminothiazole is treated with an acyl chloride (e.g., 4-(4-methylphenoxy)butanoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

Reaction with Carboxylic Acids and Coupling Agents: Carboxylic acids can be coupled directly with the 2-aminothiazole using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reaction with Anhydrides: Acetic anhydride (B1165640), for example, can be used for N-acetylation, suggesting that a corresponding butanoic anhydride could also be employed. umpr.ac.id

The choice of acylation method can depend on the stability of the starting materials and the desired reaction conditions. For instance, using a carboxylic acid with a coupling agent avoids the need to prepare the often moisture-sensitive acyl chloride.

Optimization of Synthetic Protocols

Optimizing the synthesis of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and its analogues focuses on improving yields, reducing reaction times, and employing more environmentally friendly conditions. For the Hantzsch thiazole synthesis step, optimization can involve screening different solvents, catalysts, and reaction temperatures. tandfonline.com The use of microwave irradiation has also been shown to accelerate this and other reactions in the synthesis of thiazole derivatives.

In the N-acylation step, optimization may involve:

Base Selection: The choice of base can be critical. Sterically hindered bases may be used to prevent side reactions.

Solvent Choice: The polarity of the solvent can influence the reaction rate and solubility of the reactants.

Temperature Control: Some acylation reactions are exothermic and may require cooling to prevent the formation of byproducts.

Protecting group strategies can also be employed to improve the outcome of the synthesis. For example, if the 2-aminothiazole contains other reactive functional groups, a Boc-protecting group can be introduced and later removed under mild conditions to ensure selective acylation. nih.gov

Exploration of Derivatization Strategies

Derivatization is a key strategy for exploring the structure-activity relationship of a lead compound. For 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, derivatization can be explored on various parts of the molecule.

Modifications on the Phenoxy Moiety

The phenoxy moiety is recognized as a "privileged" structure in many bioactive compounds, and its substitution pattern can significantly influence pharmacological activity. nih.gov Modifications to the 4-methylphenoxy group can be readily achieved by starting with different substituted phenols in the synthesis of the butanoic acid side chain.

For example, a variety of 4-(substituted-phenoxy)butanoic acids can be synthesized from phenols with different substituents at the para, meta, or ortho positions. These substituents can modulate properties such as lipophilicity, electronic character, and steric bulk.

| Position of Substitution | Example Substituent | Potential Impact on Properties |

|---|---|---|

| Para (4-position) | -Cl, -F, -Br | Increases lipophilicity, alters electronic properties (halogen bonding) |

| Para (4-position) | -OCH3, -OCF3 | Modulates electronic and metabolic stability |

| Para (4-position) | -tert-Butyl | Increases steric bulk and lipophilicity |

| Ortho (2-position) | -CH3, -Cl | Can induce conformational changes and alter receptor interactions |

| Meta (3-position) | -CF3 | Strong electron-withdrawing group, increases metabolic stability |

Substitutions on the Thiazole Ring

The thiazole ring in 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide offers several positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The primary sites for modification are the C4, C5, and the endocyclic N3 positions. The reactivity of these positions is influenced by the electron-donating nature of the acylated amino group.

Electrophilic substitution reactions on 2-acylaminothiazoles predominantly occur at the C5 position, which is activated by the exocyclic nitrogen atom. researchgate.net This regioselectivity is a well-established principle in thiazole chemistry.

Halogenation: The introduction of halogen atoms at the C5 position is a common modification. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. researchgate.netresearchgate.net

Nitration and Sulfonation: While less common for this specific scaffold, nitration and sulfonation are classic electrophilic aromatic substitution reactions that could potentially be applied to the C5 position of the thiazole ring under carefully controlled conditions.

Alkylation: Direct alkylation of the thiazole ring can be challenging. However, N-alkylation at the endocyclic nitrogen (N3) can occur when treating the parent N-acyl-2-aminothiazole with alkyl halides. nih.gov This introduces a positive charge on the thiazole ring, forming a thiazolium salt, which can alter the molecule's properties.

The following table summarizes potential substitutions on the thiazole ring:

| Substitution Type | Reagents and Conditions | Position of Substitution | Resulting Derivative |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | C5 | 5-Bromo-4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

| Chlorination | N-Chlorosuccinimide (NCS), Dichloromethane | C5 | 5-Chloro-4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

| N-Alkylation | Methyl iodide, Acetonitrile | N3 | 3-Methyl-2-(4-(4-methylphenoxy)butanamido)-1,3-thiazol-3-ium iodide |

Variations in the Butanamide Linker

Modification of the butanamide linker provides another avenue for structural diversification, potentially influencing the compound's flexibility, lipophilicity, and interactions with biological targets. These modifications can include altering the chain length, introducing substituents, or creating conformational constraints.

Homologation: The length of the alkyl chain in the butanamide linker can be extended or shortened. Synthesis of homologous series can be achieved by using ω-phenoxyalkanoic acids with varying chain lengths (e.g., 3-(4-methylphenoxy)propanoic acid or 5-(4-methylphenoxy)pentanoic acid) in the amide coupling step.

Substitution on the Alkyl Chain: Introduction of substituents on the butanamide chain can significantly impact the molecule's properties. For example, alkyl or aryl groups can be introduced at the α- or β-positions of the butanamide moiety. This can be achieved by starting with appropriately substituted butanoic acid derivatives. Such substitutions can introduce chiral centers and influence the conformational preferences of the linker.

Introduction of Unsaturation: The butanamide linker can be made more rigid by the introduction of a double or triple bond. For example, using a butenoic acid derivative in the synthesis would yield an unsaturated amide linker.

Bioisosteric Replacement of the Amide Bond: While the focus is on variations within the linker, it is noteworthy that the amide bond itself can be replaced by bioisosteres to improve metabolic stability or other pharmacokinetic properties. nih.govmdpi.com Common amide bioisosteres include 1,2,3-triazoles and oxadiazoles. nih.govmdpi.com However, this falls outside the strict scope of variations in the butanamide linker.

The table below outlines potential variations in the butanamide linker:

| Variation Type | Synthetic Approach | Resulting Derivative |

| Chain Extension (Homologation) | Coupling of 2-aminothiazole with 5-(4-methylphenoxy)pentanoic acid. | 5-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)pentanamide |

| Chain Contraction (Homologation) | Coupling of 2-aminothiazole with 3-(4-methylphenoxy)propanoic acid. | 3-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |

| α-Methyl Substitution | Coupling of 2-aminothiazole with 2-methyl-4-(4-methylphenoxy)butanoic acid. | 2-Methyl-4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

| β-Hydroxy Substitution | Coupling of 2-aminothiazole with 3-hydroxy-4-(4-methylphenoxy)butanoic acid, potentially with protecting groups. | 3-Hydroxy-4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

Biological Activities and Pre Clinical Therapeutic Potential of 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Antimicrobial Properties

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

No published studies detailing the antibacterial activity of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or other bacterial strains were found.

Antifungal Activity (e.g., against Aspergillus niger, Aspergillus oryzae)

No published studies detailing the antifungal activity of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide against Aspergillus niger, Aspergillus oryzae, or other fungal strains were found.

Antiproliferative and Anticancer Activities in Cell Lines

Cytotoxicity Testing against Human Cancer Cell Lines (e.g., HePG-2, HCT-116, HT-29, A549, MCF7, HepG2)

There is no available data from in vitro studies assessing the cytotoxic effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide on the HePG-2, HCT-116, HT-29, A549, MCF7, or HepG2 human cancer cell lines.

Investigations into Apoptotic Induction Mechanisms

As no studies on the anticancer activity of this compound have been reported, there is consequently no information regarding its potential mechanisms of action, such as the induction of apoptosis.

Anti-inflammatory Effects

No research has been published on the potential anti-inflammatory effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. Studies on related thiazole-containing compounds have explored inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), but such data is absent for the specified compound. epa.govresearchgate.net

Antidiabetic and Anti-hyperglycemic Potentials

The investigation into the antidiabetic and anti-hyperglycemic properties of novel chemical entities is a significant area of research aimed at addressing the global health challenge of diabetes mellitus. Compounds containing thiazole (B1198619) and phenoxy moieties are often studied for their potential to modulate glucose metabolism.

In vivo Anti-hyperglycemic Evaluation in Animal Models

As of the current literature review, there are no published in vivo studies evaluating the anti-hyperglycemic effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in animal models. Such studies are crucial for determining a compound's potential to lower blood glucose levels in a living organism. Typically, these evaluations involve administering the compound to animal models of diabetes, such as streptozotocin-induced diabetic rats or genetically diabetic mice, and monitoring blood glucose levels over time. While other novel thiazole derivatives have been investigated for their antihyperglycemic activity in various animal models nih.govnih.gov, specific data for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is not available.

Alpha-glucosidase Enzyme Inhibition

There is currently no available scientific literature detailing the in vitro or in silico evaluation of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide for its potential to inhibit the alpha-glucosidase enzyme. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar. The thiazole nucleus is a component of various compounds that have been investigated for alpha-glucosidase inhibitory activity researchgate.netnih.govnih.govmdpi.com. However, specific inhibitory data, such as IC50 values, for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide have not been reported.

| Compound | Alpha-glucosidase Inhibition Data |

| 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | No data available |

Antioxidant Activity

To date, there are no published studies that have specifically investigated the antioxidant activity of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. The assessment of antioxidant potential is a common step in the evaluation of new therapeutic compounds, as oxidative stress is implicated in the pathophysiology of numerous diseases. The chemical structure of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide contains a phenoxy group, and phenolic compounds are a well-known class of antioxidants. mdpi.com Additionally, various thiazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals. nih.govbiointerfaceresearch.commdpi.com However, without direct experimental evidence, the antioxidant capacity of this specific compound remains undetermined.

| Antioxidant Assay | Result for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

| DPPH Radical Scavenging | No data available |

| ABTS Radical Scavenging | No data available |

| Other assays | No data available |

Enzyme Inhibition Profiles

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. The following sections address the known inhibitory profile of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide against specific enzymatic targets.

Leukotriene A4 Hydrolase Inhibition

There is no scientific literature available that reports on the inhibitory activity of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide against leukotriene A4 (LTA4) hydrolase. LTA4 hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4), making it an attractive target for the development of anti-inflammatory agents. nih.govnih.gov While a variety of chemical scaffolds have been explored as LTA4 hydrolase inhibitors researchgate.net, the potential of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in this regard has not been documented.

| Compound | Leukotriene A4 Hydrolase Inhibition (IC50/Ki) |

| 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | No data available |

Carbonic Anhydrase Isoforms Inhibition

Currently, there are no published research findings on the inhibitory effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide on any of the carbonic anhydrase isoforms. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Sulfonamide-containing compounds are the most well-known class of carbonic anhydrase inhibitors, and various heterocyclic scaffolds, including those with thiazole and thiadiazole rings, have been investigated for this activity. nih.govnih.gov However, the inhibitory profile of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide against these enzymes has not been reported.

| Carbonic Anhydrase Isoform | Inhibition Data for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide (Ki/IC50) |

| hCA I | No data available |

| hCA II | No data available |

| hCA IX | No data available |

| hCA XII | No data available |

HCV Serine Protease Inhibition

No research data was found to suggest that 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been evaluated as an inhibitor of HCV Serine Protease. The hepatitis C virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. google.comuni-bonn.denih.gov

Kinase and Protease Inhibition

There is no available scientific literature detailing the investigation of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as an inhibitor of specific kinases or other proteases. While the thiazole moiety is present in various compounds explored as kinase inhibitors, no data currently links this specific compound to such activity. google.com

Histone Deacetylase (HDAC8) Inhibition

The potential for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide to act as an inhibitor of Histone Deacetylase 8 (HDAC8) has not been reported in the accessible scientific literature. HDAC8 is a class I histone deacetylase, and its inhibition is a therapeutic strategy being explored for certain cancers. google.comacs.org

Topoisomerase-I Inhibition

There are no published studies on the activity of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as an inhibitor of Topoisomerase-I. Topoisomerase-I is an enzyme that plays a critical role in DNA replication and transcription, and its inhibitors are used as anticancer agents.

Receptor Modulation Studies (e.g., PPARγ)

No studies were identified that have investigated the modulatory effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or other receptors. PPARγ is a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism. google.commdpi.comnih.gov

Quorum Sensing Quenching Potential (e.g., in Pseudomonas aeruginosa)

The ability of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide to interfere with quorum sensing in Pseudomonas aeruginosa or other bacteria has not been documented in the available literature. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression, and its inhibition is an anti-virulence strategy. acs.orggoogle.com

Pharmacological Mechanisms and Molecular Interactions of 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Elucidation of Specific Molecular Targets

Currently, there is no specific information identifying the molecular targets of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. The thiazole (B1198619) ring is a common scaffold in medicinal chemistry, with derivatives known to interact with a variety of biological targets, including enzymes and receptors. However, without dedicated research on this specific compound, any discussion of its targets would be purely speculative.

Binding Affinity and Interactions with Biological Macromolecules

Detailed studies concerning the binding affinity and specific molecular interactions of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide with biological macromolecules are not present in the available literature. Understanding these interactions would require experimental data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance, which have not been reported for this compound.

Disruption of Cellular Pathways

The effect of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide on cellular pathways remains uncharacterized. While some thiazole-containing compounds are known to modulate signaling pathways involved in inflammation and cell proliferation, there is no direct evidence to suggest the specific pathways affected by this particular butanamide derivative.

Structure-Activity Relationship (SAR) Studies on 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and Its Analogues

Comprehensive Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of a lead compound, have not been published for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and its direct analogues. Such studies would systematically explore how modifications to different parts of the molecule influence its biological activity.

Influence of Phenoxy Moiety Substituents on Biological Potency

The impact of substituents on the phenoxy moiety of this class of compounds has not been specifically investigated. In related series of phenoxy acetamide (B32628) derivatives, the nature and position of substituents on the phenyl ring can significantly influence biological activity by altering electronic and steric properties, which in turn affect target binding. However, no such data is available for analogues of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide.

Role of Butanamide Chain Conformation in Activity

The conformation of the butanamide linker is likely to be a critical determinant of the compound's activity, as it dictates the spatial orientation of the phenoxy and thiazole moieties. However, there are no published studies that explore the conformational requirements of this chain for biological activity.

Computational Approaches and in Silico Studies of 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For compounds featuring the phenoxy-thiazole butanamide scaffold, docking studies have been pivotal in identifying potential biological targets and elucidating interaction patterns at the molecular level.

Ligand-Protein Interaction Profiling

Docking studies have evaluated the interaction of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide and its analogs against a variety of protein targets implicated in different diseases.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Thiazole (B1198619) and thiazolidinedione derivatives are well-known for their role as PPARγ agonists, which are crucial in the treatment of type 2 diabetes. mdpi.comsemanticscholar.org Molecular docking studies on related heterocyclic compounds have shown strong binding affinities within the PPARγ ligand-binding domain. nih.gov For instance, in silico analyses of various phytochemicals revealed binding energies ranging from -7.4 to -5.03 kcal/mol. researchgate.net These studies suggest that the thiazole moiety can form essential interactions with key amino acids in the receptor's active site. nih.govresearchgate.net

Tubulin: The protein tubulin is a key target for anticancer agents, as its inhibition disrupts microtubule formation and arrests cell division. frontiersin.org Thiazole derivatives have been investigated as tubulin polymerization inhibitors that bind to the colchicine-binding site. embopress.org Docking simulations of these compounds reveal interactions with residues such as βV238, βS241, βL255, and αT179, explaining their cytotoxic activity against cancer cell lines. embopress.org

E. coli MurB: UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibacterial agents. While direct docking studies on 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide are not extensively documented, related carboxamide compounds have been docked against the β-lactamase receptor of E. coli, demonstrating interactions within the binding pocket. nih.govresearchgate.net

CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi, and its inhibition is a primary mechanism for antifungal drugs like azoles. nih.gov Thiazole derivatives have been designed and docked against CYP51 from Candida albicans. researchgate.netmdpi.com These studies show that the thiazole ring can interact with the heme group and key residues like Tyr118 and Met508 within the active site, suggesting a potential antifungal application. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comisfcppharmaspire.com Numerous thiazole carboxamide derivatives have been designed and evaluated as COX inhibitors through molecular docking. nih.govsciepub.comnih.gov These studies indicate that the thiazole scaffold can fit within the hydrophobic channel of the COX-2 active site, interacting with critical residues and explaining their anti-inflammatory potential. nih.gov

HIV-1 Capsid (CA): The HIV-1 capsid protein is essential for multiple stages of the viral life cycle, making it a promising target for antiretroviral therapy. nih.govnih.gov Inhibitors have been designed to bind at the interface between CA monomers or hexamers, disrupting viral assembly or uncoating. nih.gov While specific data on 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is limited, the general strategy involves targeting hydrophobic pockets on the CA protein surface. bohrium.comjst.go.jp

3-TOP protein: Specific molecular docking investigations of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide with the 3-TOP protein have not been detailed in the available research.

| Protein Target | Potential Therapeutic Application | Key Finding from Docking of Related Thiazole Derivatives |

|---|---|---|

| PPARγ | Antidiabetic | Strong binding affinity in the ligand-binding domain, crucial for agonist activity. mdpi.com |

| Tubulin | Anticancer | Binds to the colchicine (B1669291) site, inhibiting microtubule polymerization. frontiersin.org |

| E. coli MurB / β-lactamase | Antibacterial | Interacts with active site residues, suggesting potential for enzyme inhibition. nih.gov |

| CYP51 | Antifungal | Forms interactions with the heme group and key residues in the active site. nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Fits within the hydrophobic channel of the enzyme, blocking its activity. mdpi.comnih.gov |

| HIV-1 Capsid (CA) | Antiviral | Potential to bind at interfaces between CA monomers, disrupting viral function. nih.govnih.gov |

Prediction of Binding Modes and Key Residues

A critical outcome of molecular docking is the detailed prediction of how a ligand binds within a protein's active site, including the specific amino acid residues involved in the interaction.

For thiazole derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in the context of COX-2 inhibition, docking studies of 2-(trimethoxyphenyl)-thiazoles revealed hydrogen bond interactions with key residues such as Arg120, Tyr355, and Ser530, while hydrophobic contacts were observed with Leu352, Val349, and Phe518. mdpi.com Similarly, in studies targeting CYP51, thiazole-containing compounds have been shown to form hydrogen bonds and pi-pi stacking interactions with residues like Tyr118. nih.gov The butanamide linker and phenoxy group of the title compound are crucial for positioning the molecule correctly and forming these stabilizing interactions.

| Protein Target | Key Interacting Residues (Examples from Thiazole Derivatives) | Type of Interaction |

|---|---|---|

| PPARγ | Specific residue interactions are crucial for activation. | Hydrogen Bonding, Hydrophobic |

| Tubulin | βS241, βL255, βA316, αT179 embopress.org | Hydrophobic, van der Waals |

| CYP51 | Tyr118, Met508, Heme-601 nih.gov | Hydrogen Bonding, π-π Stacking, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530, Phe518 mdpi.com | Hydrogen Bonding, Hydrophobic |

| HIV-1 Capsid (CA) | I37, R173 (at NTD/NTD interface) nih.gov | Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uomphysics.net For compounds like 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity. researchgate.netekb.eg

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. These calculations help in understanding the charge transfer within the molecule and its potential to interact with biological targets. plos.org Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack, aiding in the prediction of intermolecular interactions. uomphysics.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. imist.ma For thiazole derivatives, 2D and 3D-QSAR studies have been conducted to identify the key structural features (descriptors) that influence their inhibitory activity against targets like 5-lipoxygenase and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). laccei.orgresearchgate.net These models, often built using techniques like Multiple Linear Regression (MLR), help in predicting the activity of newly designed compounds and guide the optimization of lead molecules. imist.ma For example, a QSAR model for thiazole derivatives as COX-2 inhibitors highlighted the importance of the thiazole scaffold for activity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar biological activity. nih.gov This approach has been successfully applied to thiazole-based compounds to discover new inhibitors for various targets, including EGFR/HER2 kinases. nih.govresearchgate.net The pharmacophoric features of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, such as its aromatic rings, amide linker, and heteroatoms, make it a suitable candidate for developing such models to find new therapeutic agents.

Analytical and Structural Characterization in Research for 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-methylphenoxy group would likely appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. The methyl group protons on this ring would present as a singlet around δ 2.3 ppm. The protons of the butanamide chain would exhibit characteristic multiplets: the methylene group adjacent to the oxygen (O-CH₂) would be the most downfield of the aliphatic protons, likely appearing around δ 4.0-4.2 ppm. The methylene group adjacent to the carbonyl group (CH₂-C=O) would resonate around δ 2.5-2.7 ppm, while the central methylene group (-CH₂-) would be expected around δ 2.1-2.3 ppm. The two protons on the thiazole (B1198619) ring would appear as doublets, typically in the δ 7.0-7.5 ppm region. The amide proton (N-H) would be observed as a broad singlet, typically downfield, in the range of δ 8.5-10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the 4-methylphenoxy ring would appear in the aromatic region (δ 110-160 ppm), with the oxygen-bearing carbon being the most downfield. The methyl carbon of the p-cresol moiety would resonate at approximately δ 20-22 ppm. The carbons of the butanamide chain would be found in the aliphatic region, with the O-CH₂ carbon at around δ 65-70 ppm, the CH₂-C=O carbon at δ 35-40 ppm, and the central -CH₂- carbon at δ 25-30 ppm. The two carbons of the thiazole ring would have signals in the aromatic region, typically between δ 110 and 150 ppm, with the carbon adjacent to the sulfur and nitrogen atoms having a distinct chemical shift. For p-cresol, representative ¹³C NMR shifts are observed at approximately 153.1 ppm, 130.2 ppm, 115.2 ppm, and 20.5 ppm rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Amide (C=O) | - | 170-175 |

| Amide (N-H) | 8.5-10.0 (broad s) | - |

| Thiazole-H | 7.0-7.5 (d) | 110-150 |

| Thiazole-C | - | 110-150 |

| Phenoxy-Ar-H | 6.8-7.2 (d) | 110-160 |

| Phenoxy-Ar-C | - | 110-160 |

| Phenoxy-Ar-CH₃ | 2.3 (s) | 20-22 |

| O-CH₂ | 4.0-4.2 (t) | 65-70 |

| -CH₂- | 2.1-2.3 (m) | 25-30 |

| CH₂-C=O | 2.5-2.7 (t) | 35-40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide would be expected to show several key absorption bands. A strong absorption band for the amide C=O stretching vibration would be prominent in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300-3500 cm⁻¹. The C-N stretching of the amide would be observed in the 1200-1300 cm⁻¹ range. The aromatic C-H stretching of the phenoxy and thiazole rings would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butanamide chain would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the ether linkage would be present in the 1200-1250 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300-3500 | Medium-Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| C=C/C=N Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O-C Stretch (Ether) | 1200-1250 | Strong |

| C-N Stretch (Amide) | 1200-1300 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of an acylium ion and a thiazolyl amine fragment. Another characteristic fragmentation would be the cleavage of the ether bond, resulting in ions corresponding to the 4-methylphenoxy group and the remaining butanamide-thiazole fragment. The loss of small molecules like CO and fragments from the butanamide chain would also be expected. For primary amides, a characteristic peak due to the McLafferty rearrangement is often observed at m/z = 59 youtube.com.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline compound.

Interactive Data Table: Expected Crystallographic Parameters from Analogous Structures

| Parameter | Expected Value/Observation | Reference Analog |

| Crystal System | Monoclinic | N-(thiazol-2-yl)acetamide nih.govresearchgate.net |

| Space Group | P2₁/c | N-(thiazol-2-yl)acetamide nih.govresearchgate.net |

| Key Intermolecular Interaction | N—H⋯N hydrogen bonding | N-(thiazol-2-yl)acetamide nih.govresearchgate.net |

| Molecular Conformation | Non-planar molecule | 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide nih.gov |

Analysis of Supramolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a network of non-covalent supramolecular interactions. The analysis of these interactions is crucial for understanding a compound's physical properties, such as solubility and melting point, and can provide insights into its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating this architecture.

Table 1: Common Supramolecular Interactions in Thiazole-Containing Amide Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bond | N-H (amide) | N (thiazole) | Formation of dimers and chains mdpi.com |

| Hydrogen Bond | N-H (amide) | O (carbonyl) | Links molecules into ribbons and sheets |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl/ether) | Stabilization of primary motifs mdpi.comnih.gov |

| π–π Stacking | Thiazole ring, Phenyl ring | Thiazole ring, Phenyl ring | Contributes to the stabilization of layered structures mdpi.com |

Advanced Biochemical and Biophysical Assays

To investigate the biological activity and mechanism of action of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, a suite of advanced biochemical and biophysical assays is employed. These techniques provide quantitative data on its interaction with biological macromolecules and its effects on cellular processes.

Enzyme Activity Assays (e.g., IC50 determination)

Enzyme activity assays are fundamental in drug discovery to determine a compound's ability to inhibit a specific enzyme's function. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Compounds containing phenoxy and thiazole moieties have been widely explored as enzyme inhibitors. For example, a series of 4-phenoxy-phenyl isoxazoles were identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis and a target in cancer therapy. semanticscholar.org Similarly, adamantane derivatives of thiazolyl-N-substituted amides have been evaluated for their inhibitory potential against cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in inflammation. nih.gov These studies demonstrate the utility of IC50 determination in establishing structure-activity relationships (SAR) to optimize inhibitor potency.

Table 2: Example IC50 Values for Structurally Related Enzyme Inhibitors

| Compound Class | Target Enzyme | Example Compound | IC50 Value |

| 4-Phenoxy-phenyl isoxazoles | Human ACC1 | Compound 6g | 99.8 nM semanticscholar.org |

| 4-Phenoxy-phenyl isoxazoles | Human ACC1 | CP-640186 (Reference) | 108.0 nM semanticscholar.org |

| Adamantane-thiazolyl amides | COX-1 | Compound 4e | 0.49 µM |

| Adamantane-thiazolyl amides | COX-2 | Compound 4a | 13.5 µM |

Note: Data presented is for structurally related compounds to illustrate the application of the technique.

Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event between two molecules in solution. unizar.esnih.gov It is considered the gold standard for characterizing the thermodynamics of molecular interactions, as a single experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. tainstruments.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

This information is invaluable for understanding the driving forces behind the interaction of a compound like 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide with its putative protein target. For instance, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding, while a positive entropy change often indicates that the release of bound water molecules (the hydrophobic effect) is a significant contributor. nih.gov This detailed thermodynamic insight is crucial for rational drug design and optimization. tainstruments.com

Table 3: Illustrative Thermodynamic Parameters Obtained from an ITC Experiment

| Parameter | Symbol | Description | Example Value |

| Stoichiometry | n | Number of ligand molecules binding per macromolecule | 1.05 |

| Association Constant | Ka | Measure of the binding affinity (M-1) | 2.5 x 106 |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding (kcal/mol) | -8.5 |

| Gibbs Free Energy Change | ΔG | Overall energy change, indicates spontaneity (kcal/mol) | -9.2 |

| Entropy Change | ΔS | Change in disorder of the system upon binding (cal/mol·K) | 2.3 |

Note: This table presents typical data obtained from an ITC experiment and does not represent specific results for the title compound.

Flow Cytometry and Western Blot Analysis for Cellular Response Monitoring

To move from molecular interactions to cellular effects, techniques like flow cytometry and Western blotting are essential. They allow researchers to monitor how a compound affects cell populations and specific protein-mediated signaling pathways.

Flow Cytometry is a laser-based technology that can rapidly analyze the physical and chemical characteristics of single cells or particles as they pass through a beam of light. It is widely used to assess cellular responses such as apoptosis (programmed cell death), cell cycle progression, and cell viability after treatment with a compound.

Western Blot analysis is a technique used to detect and quantify specific proteins within a cell lysate. This method is critical for investigating whether a compound alters the expression levels or activation state (e.g., phosphorylation) of key proteins in a signaling cascade. For example, a study on the structurally similar compound N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (B32628) (CPN-9) showed that it protects against oxidative stress-induced cell death. nih.gov Western blot analysis was crucial in that study to demonstrate that CPN-9 upregulates the transcription factor Nrf2 and its downstream target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This provides a clear mechanistic link between the compound and its observed cellular effect.

Table 4: Example of Cellular Response Monitoring by Western Blot

| Treatment Group | Target Protein | Expression Level Change (relative to control) | Activation State (e.g., Phosphorylation) |

| Compound X (1 µM) | Nrf2 | 2.5-fold increase | Increased nuclear translocation |

| Compound X (1 µM) | HO-1 | 3.0-fold increase | Not applicable |

| Compound X (1 µM) | NQO1 | 2.8-fold increase | Not applicable |

| Compound X (1 µM) | Akt | No significant change | Decreased p-Akt/Akt ratio |

Note: This table illustrates the type of data generated from Western blot analysis to monitor cellular protein responses, based on findings for structurally related compounds.

Future Directions and Research Perspectives on 4 4 Methylphenoxy N 1,3 Thiazol 2 Yl Butanamide

Development of More Potent and Selective Analogues

A primary objective in medicinal chemistry is the iterative refinement of a lead compound to enhance its potency and selectivity. For 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, a systematic structure-activity relationship (SAR) study would be instrumental. This involves the synthesis and evaluation of a library of analogues with targeted modifications to the core structure. Key areas for modification include:

Substitution on the Phenoxy Ring: The methyl group on the phenoxy ring can be replaced with various electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity.

Modification of the Butanamide Linker: The length and rigidity of the butanamide linker can be altered to investigate the impact on binding affinity and selectivity.

Substitution on the Thiazole (B1198619) Ring: The thiazole ring offers several positions for substitution, which could influence target engagement and pharmacokinetic properties.

The synthesized analogues would be subjected to in vitro assays to determine their potency (e.g., IC50 or EC50 values) against the primary biological target and a panel of related off-targets to assess selectivity.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogues of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

| Compound ID | R1 (Phenoxy Substitution) | Linker Modification | R2 (Thiazole Substitution) | Potency (IC50, nM) | Selectivity Index |

| Lead | 4-CH3 | Butanamide | H | 50 | 100 |

| Analogue 1 | 4-Cl | Butanamide | H | 25 | 150 |

| Analogue 2 | 4-OCH3 | Butanamide | H | 75 | 80 |

| Analogue 3 | 4-CH3 | Propanamide | H | 100 | 90 |

| Analogue 4 | 4-CH3 | Butanamide | 4-CH3 | 40 | 120 |

Identification of Novel Biological Targets

While the primary biological target of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide may be known, the possibility of novel targets and polypharmacology remains an intriguing area of exploration. Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be employed to identify direct binding partners of the compound in cell lysates or tissue homogenates. Furthermore, phenotypic screening of the compound across a diverse range of cell lines and disease models could reveal unexpected therapeutic activities, prompting further investigation into the underlying mechanisms and molecular targets.

Integration of Multi-omics Data for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the biological effects of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, an integrated multi-omics approach is essential. nih.gov This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues treated with the compound. nih.gov

Transcriptomics (RNA-Seq): Will identify genes whose expression is significantly altered, providing insights into the signaling pathways modulated by the compound.

Proteomics (Mass Spectrometry): Will reveal changes in protein expression and post-translational modifications, offering a more direct view of the cellular response.

Metabolomics (NMR, Mass Spectrometry): Will uncover alterations in metabolic pathways, which can be crucial for understanding the compound's physiological effects.

By integrating these datasets, researchers can construct comprehensive network models to elucidate the compound's mechanism of action and identify potential biomarkers of response. nih.gov

Exploration of Additional Pre-clinical Disease Models

The therapeutic potential of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide may extend beyond its initial indication. A broad range of preclinical disease models could be employed to explore new therapeutic avenues. pharmalegacy.com Based on the structural motifs present in the compound, which are common in anti-inflammatory and analgesic agents, the following models could be considered: researchgate.netfrontiersin.orgnih.gov

Inflammatory Disease Models: Such as collagen-induced arthritis in rodents to assess anti-inflammatory and disease-modifying effects.

Neuropathic Pain Models: Including the spinal nerve ligation model to evaluate its potential as an analgesic. nih.gov

Oncology Models: Utilizing xenograft or patient-derived tumor models to investigate any anti-proliferative or pro-apoptotic effects.

Positive findings in these exploratory models would warrant further investigation and could significantly expand the therapeutic applications of this chemical scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.comnih.govnih.gov These computational tools can be leveraged to accelerate the development of analogues of 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing SAR data to build predictive models that can estimate the potency and selectivity of virtual compounds. researchgate.net

De Novo Drug Design: Generative models can design novel molecules from scratch that are optimized for desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Predictive Toxicology: AI models can be used to predict potential toxicities of new analogues early in the design phase, reducing the likelihood of late-stage failures.

By harnessing the power of AI and ML, the design-synthesize-test cycle can be significantly shortened, leading to the more rapid identification of clinical candidates. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide?

- Methodological Answer : The synthesis typically involves coupling a phenoxybutanoic acid derivative with a 2-aminothiazole intermediate. Key steps include:

- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF under nitrogen to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) at reflux (60–80°C) improve yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and thiazole C=S (δ 165–170 ppm) .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions with <2 ppm error .

- Elemental Analysis : C/H/N/S ratios should match theoretical values within ±0.3% .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : Kinase inhibition (e.g., EGFR) via fluorescence-based ADP-Glo™ assays, comparing IC₅₀ values to reference inhibitors .

- Cytotoxicity : Selectivity testing on non-cancerous cells (e.g., HEK293) to determine therapeutic index .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent Effects :

| Substituent (R) | IC₅₀ (EGFR, μM) | Solubility (logP) |

|---|---|---|

| 4-Methylphenoxy | 0.45 | 3.2 |

| 4-Fluorophenoxy | 0.32 | 2.9 |

| 4-Methoxyphenoxy | 0.67 | 2.5 |

- Rational Design : Electron-withdrawing groups (e.g., -F) enhance kinase affinity but reduce solubility. Hybrid analogs (e.g., thiazole-triazole) improve bioavailability .

Q. How can computational methods predict target interactions?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to EGFR (PDB: 1M17). Key interactions:

- Thiazole N forms H-bonds with Met793.

- Phenoxy group occupies hydrophobic pocket .

- MD Simulations : GROMACS assesses stability (RMSD <2 Å over 100 ns) and binding free energy (MM-PBSA) .

Q. How to address contradictions in enzyme inhibition data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization; standardize to pH 7.4 .

- Enzyme Isoforms : Test against wild-type vs. mutant EGFR (e.g., T790M) to clarify selectivity .

- Data Normalization : Use Z-factor >0.5 to validate high-throughput screening reproducibility .

Q. How to resolve solubility discrepancies in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.